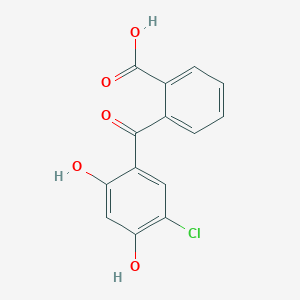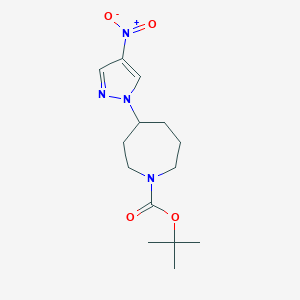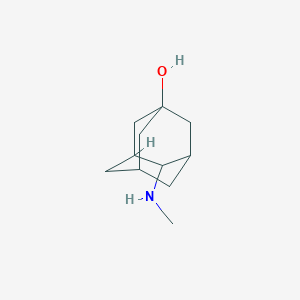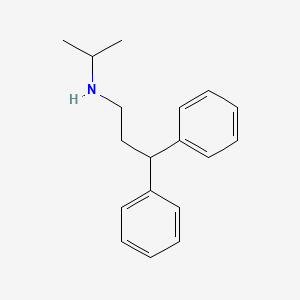
Benzoic acid, 2-(5-chloro-2,4-dihydroxybenzoyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-(5-chloro-2,4-dihydroxybenzoyl)- is an organic compound with the molecular formula C14H9ClO5. It is a white crystalline solid that is stable at room temperature and soluble in alcohol-based solvents . This compound is known for its unique chemical structure, which includes both chloro and hydroxy functional groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzoic acid, 2-(5-chloro-2,4-dihydroxybenzoyl)- is typically synthesized through the reaction of 2,4-dihydroxy-5-chlorobenzoic acid with chlorocarbonyl chloride under alkaline conditions . The reaction involves the formation of an intermediate, which then undergoes further reactions to yield the final product. The process requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of Benzoic acid, 2-(5-chloro-2,4-dihydroxybenzoyl)- involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and output .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-(5-chloro-2,4-dihydroxybenzoyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile introduced .
Aplicaciones Científicas De Investigación
Benzoic acid, 2-(5-chloro-2,4-dihydroxybenzoyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Benzoic acid, 2-(5-chloro-2,4-dihydroxybenzoyl)- involves its interaction with specific molecular targets and pathways. The chloro and hydroxy groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, potentially inhibiting or modulating their functions. This interaction can lead to various biological effects, such as antimicrobial or antioxidant activities .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dihydroxybenzoic acid: Lacks the chloro group, making it less reactive in certain substitution reactions.
5-Chloro-2-hydroxybenzoic acid: Contains only one hydroxy group, limiting its versatility in chemical reactions.
2,4-Dihydroxy-5-methylbenzoic acid: The methyl group provides different reactivity compared to the chloro group
Uniqueness
Benzoic acid, 2-(5-chloro-2,4-dihydroxybenzoyl)- is unique due to the presence of both chloro and hydroxy groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
2513-23-7 |
|---|---|
Fórmula molecular |
C14H9ClO5 |
Peso molecular |
292.67 g/mol |
Nombre IUPAC |
2-(5-chloro-2,4-dihydroxybenzoyl)benzoic acid |
InChI |
InChI=1S/C14H9ClO5/c15-10-5-9(11(16)6-12(10)17)13(18)7-3-1-2-4-8(7)14(19)20/h1-6,16-17H,(H,19,20) |
Clave InChI |
ZVJPWXDLEMVIHF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2O)O)Cl)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethanol,2-[[2-amino-6-chloro-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinyl]amino]-](/img/structure/B8731231.png)
![6,11-Dihydro-11-ethyl-6-methyl-9-nitro-5H-pyrido[2,3-B][1,5]benzodiazepin-5-one](/img/structure/B8731232.png)







